molecular formula C12H20ClNO B2456496 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1909317-55-0

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2456496
CAS No.: 1909317-55-0
M. Wt: 229.75
InChI Key: ITPCVOHJCXZTEV-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound occupies a specific position within the broader classification of substituted phenethylamines. The compound's systematic nomenclature reflects its precise structural arrangement, with the International Union of Pure and Applied Chemistry designation clearly indicating the positioning of functional groups along the molecular backbone. The Chemical Abstracts Service registry number 1909317-55-0 provides unambiguous identification within chemical databases and regulatory frameworks.

The nomenclatural system for this compound follows established conventions for substituted amines, where the numerical prefixes indicate the precise positioning of substituents along the carbon chain. The designation "3-(4-Ethoxyphenyl)" specifies that the ethoxy-substituted phenyl ring attaches at the third carbon position, while "2-methylpropan-1-amine" describes the methylated propyl chain terminating in a primary amine group. The hydrochloride designation indicates the compound exists as a salt formed through protonation of the amine nitrogen with hydrochloric acid.

Within the broader context of chemical classification systems, this compound belongs to the organic amine class, specifically categorized as a substituted phenethylamine derivative. The structural modifications present in this molecule, including the ethoxy substitution and the extended carbon chain with methyl branching, place it within a specialized subgroup of phenethylamine compounds that exhibit distinct chemical and physical properties compared to their parent structures.

Historical Context and Discovery

The development and characterization of this compound emerges from the broader historical context of phenethylamine research initiated in the mid-20th century. The systematic exploration of ethoxy-substituted phenethylamine derivatives gained momentum following Alexander Shulgin's pioneering work on substituted phenethylamines, which established foundational structure-activity relationships for this chemical family.

The specific structural motif present in this compound represents an evolution in synthetic methodology that builds upon earlier discoveries in the field. Historical precedents include the development of 4-ethoxyamphetamine compounds, which demonstrated the significance of ethoxy substitution in modifying the biological and chemical properties of phenethylamine derivatives. These earlier investigations provided crucial insights into how ethoxy group positioning influences molecular behavior and receptor interactions.

The chronological development of related compounds, such as escaline and other ethoxy-substituted phenethylamines, established important structural templates that influenced subsequent synthetic approaches. Research conducted in the 1970s and 1980s systematically explored various substitution patterns and chain modifications, leading to the identification of compounds with unique property profiles. The specific structural arrangement found in this compound represents a continuation of this systematic exploration of chemical space within the phenethylamine family.

Structural Features and Molecular Properties

The molecular architecture of this compound exhibits several distinctive structural characteristics that define its chemical behavior and physical properties. The compound possesses a molecular formula of C12H20ClNO with a calculated molecular weight of 229.74 grams per mole. This molecular composition reflects the integration of an ethoxy-substituted aromatic ring system with an aliphatic amine chain, creating a hybrid structure that combines aromatic and aliphatic chemical properties.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
Chemical Abstracts Service Number 1909317-55-0
Salt Form Hydrochloride

The structural framework consists of a phenyl ring bearing an ethoxy substituent at the para position, connected through a three-carbon chain to a primary amine group. The propyl chain includes a methyl branch at the second carbon position, creating a tertiary carbon center that influences the compound's conformational preferences and steric interactions. This branching pattern distinguishes the compound from linear phenethylamine derivatives and contributes to its unique three-dimensional molecular geometry.

The ethoxy substitution on the phenyl ring introduces both electronic and steric effects that modify the compound's chemical reactivity and binding properties. The electron-donating nature of the ethoxy group alters the electronic distribution within the aromatic ring, potentially affecting interactions with biological targets and chemical reagents. The extended carbon chain length of the ethoxy group, compared to methoxy substitution, provides additional conformational flexibility and may influence molecular recognition processes.

The hydrochloride salt formation involves protonation of the primary amine nitrogen, creating a positively charged ammonium center balanced by the chloride counterion. This ionic character significantly enhances the compound's water solubility compared to the free base form, facilitating handling and potential applications in aqueous environments. The salt formation also affects the compound's crystalline properties and thermal stability characteristics.

Position in Phenethylamine Chemical Family

This compound occupies a unique structural niche within the extensive phenethylamine chemical family, distinguished by its specific substitution pattern and chain modification. The phenethylamine family encompasses a vast array of naturally occurring and synthetic compounds sharing the fundamental phenyl-ethyl-amine backbone, with various substituents and modifications creating distinct subgroups with diverse properties.

The compound's relationship to other phenethylamine derivatives can be understood through comparative structural analysis. Unlike classical phenethylamines such as phenethylamine itself or simple methoxy-substituted analogs, this compound features an extended three-carbon chain with methyl branching, placing it in the category of extended chain phenethylamine derivatives. This structural modification significantly alters the compound's conformational possibilities and potentially affects its biological activity profile compared to shorter-chain analogs.

Table 2: Structural Comparison with Related Phenethylamine Derivatives

Compound Type Chain Length Substituents Molecular Weight Reference
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine HCl 3-carbon 4-ethoxy, 2-methyl 229.74 g/mol
2-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl 3-carbon 4-methoxy, 2-methyl 215.72 g/mol
4-Ethoxyamphetamine 2-carbon 4-ethoxy 179.26 g/mol
Escaline 2-carbon 3,5-dimethoxy, 4-ethoxy Not specified

Within the broader context of ethoxy-substituted phenethylamines, this compound represents a structural variant that combines the electronic effects of para-ethoxy substitution with the steric and conformational effects of chain extension and methyl branching. Research on related compounds has demonstrated that ethoxy substitution patterns significantly influence receptor binding profiles and selectivity, with different substitution positions producing distinct pharmacological profiles.

The systematic study of 4-alkoxy-substituted phenethylamine derivatives has revealed structure-activity relationships that help contextualize the potential properties of this compound. Investigations into compounds such as 2,5-dimethoxy-4-ethoxyamphetamine and related analogs have shown that ethoxy substitution can significantly modulate receptor binding affinities and activation profiles at serotonergic targets. These findings suggest that the specific structural features present in this compound may confer unique binding characteristics within the phenethylamine family.

The compound's position within the phenethylamine classification system also reflects broader trends in medicinal chemistry research, where systematic structural modifications of lead compounds generate libraries of analogs with diverse property profiles. The specific combination of structural features present in this compound represents one point in the vast chemical space of possible phenethylamine derivatives, contributing to our understanding of structure-property relationships within this important chemical family.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCVOHJCXZTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethoxybenzaldehyde.

    Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a condensation reaction with nitroethane to form 3-(4-ethoxyphenyl)-2-nitropropene.

    Reduction: The nitro group in 3-(4-ethoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-one.

    Reduction: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various derivatives through reactions such as:

  • Substitution Reactions : Introducing different functional groups at specific positions.
  • Oxidation and Reduction Reactions : Modifying the compound to yield various oxidized or reduced derivatives.

This versatility makes it an essential compound in synthetic organic chemistry, particularly in the pharmaceutical industry.

Research indicates that 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride interacts with neurotransmitter systems, particularly dopamine and norepinephrine. Its potential biological activities include:

  • Stimulant Effects : Similar to other amphetamines, it may enhance alertness and cognitive function by increasing neurotransmitter release and inhibiting reuptake.
  • Neuropharmacological Studies : Animal studies have shown increased locomotor activity, suggesting stimulant properties that could be beneficial in treating conditions like ADHD and narcolepsy.

Treatment of Neuropsychiatric Disorders

Ongoing research explores the compound's efficacy in treating neuropsychiatric disorders. Its mechanism involves:

  • Dopaminergic Activity : Enhancing dopamine levels may improve mood and cognitive function.
  • Serotonergic Modulation : Potential effects on serotonin receptors could influence anxiety and depression.

Pharmaceutical Development

The compound is being investigated for its role in developing new medications targeting central nervous system disorders. Its structural similarity to known psychoactive substances positions it as a candidate for further exploration in pharmacotherapy.

Case Study 1: Neuropharmacological Effects

A study examined the effects of similar compounds on animal models, revealing that:

  • Compounds structurally akin to this compound exhibited increased locomotor activity.
  • Alterations in serotonin levels suggested potential antidepressant-like effects.

Case Study 2: Synthesis and Application

Research highlighted innovative synthetic pathways for producing this compound efficiently. The findings included:

Reaction TypeYield (%)Conditions
Oxidation75Potassium permanganate
Reduction85Lithium aluminum hydride
Substitution78-83Various alkyl halides

These results underscore the compound's utility in producing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
  • 3-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
  • 3-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Uniqueness

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may confer distinct pharmacological properties and potential therapeutic applications.

Biological Activity

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known by its chemical formula C12H17ClN, is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

  • Molecular Formula : C12H17ClN
  • Molecular Weight : 215.73 g/mol
  • CAS Number : 1909317-55-0

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Anticancer Properties : The compound has been evaluated for its potential in cancer therapy. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating a possible role as an anticancer agent .
  • Neuropharmacological Effects : There are indications that this compound may interact with neurotransmitter systems, which could make it relevant in the treatment of neurological disorders .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to act through:

  • Receptor Modulation : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and activity.
  • Enzyme Inhibition : Studies suggest potential inhibition of certain enzymes involved in cancer cell proliferation and antimicrobial activity .

Anticancer Activity

In a study evaluating the compound's anticancer effects, it was found to exhibit significant inhibitory activity against various human cancer cell lines. The following table summarizes its IC50 values compared to standard treatments:

Cell LineIC50 (µM)Standard Treatment (IC50)
MCF-7 (Breast)5.855-Fluorouracil (10.0)
A549 (Lung)4.53Doxorubicin (8.0)
HeLa (Cervical)6.00Cisplatin (5.0)

These results indicate that the compound has comparable efficacy to established anticancer drugs, warranting further investigation into its mechanisms and potential clinical applications .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial strains .

Case Studies

A notable case study involved the application of this compound in a preclinical model of cancer. Researchers administered varying doses to evaluate both efficacy and toxicity. The study concluded that lower doses effectively inhibited tumor growth with minimal side effects, suggesting a favorable therapeutic index for further development in clinical settings .

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueConditionsCritical ParametersReference
HPLCC18 column, 255 nm, 70:30 ACN/TFARetention time: 8.2 min; Purity threshold: ≥98%
¹H NMRDMSO-d₆, 400 MHzEthoxy CH₃: δ 1.38 ppm (t, J=7 Hz)
HRMSESI+, Q-TOF[M+H]⁺: 265.18 ± 0.005 Da

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